3-Chloro-5-(trifluoromethyl)benzonitrile
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Overview
Description
3-Chloro-5-(trifluoromethyl)benzonitrile, also known as TFMBN, is a chemical compound commonly used in the laboratory for a variety of purposes. It is a colorless, volatile liquid with a boiling point of 47.8°C and a melting point of -51°C. It is a highly reactive compound and can be used as a starting material for a range of syntheses. In
Scientific Research Applications
Electrophilic Trifluoromethylation
3-Chloro-5-(trifluoromethyl)benzonitrile serves as a precursor in electrophilic trifluoromethylation reactions, facilitating the introduction of trifluoromethyl groups into aromatic compounds. This modification significantly influences the physical, chemical, and biological properties of molecules, making it highly valuable in pharmaceutical and agrochemical development (Mejía & Togni, 2012).
High Voltage Lithium Ion Batteries
In the context of energy storage, 3-Chloro-5-(trifluoromethyl)benzonitrile has been utilized as an electrolyte additive in lithium nickel manganese oxide cathodes for high voltage lithium-ion batteries. Its incorporation improves cyclic stability and enhances overall battery performance, demonstrating its potential in advancing energy storage technologies (Huang et al., 2014).
Vapor Phase Reactions
The compound also plays a role in high temperature vapor phase reactions, where its reactivity with nitrogen trifluoride (NF3) at elevated temperatures leads to the formation of benzonitrile through difluoroamination. This reaction pathway underscores its utility in synthetic chemistry applications (Belter, 2011).
Photocatalytic Applications
Moreover, 3-Chloro-5-(trifluoromethyl)benzonitrile has been investigated for its role in photocatalytic applications, such as in the synthesis of advanced materials and in environmental remediation processes. Its chemical structure allows for specific reactivity under light irradiation, facilitating targeted chemical transformations (Dunn et al., 2018).
Material Science
In material science, derivatives of 3-Chloro-5-(trifluoromethyl)benzonitrile have been explored as additives in polymer solar cells to improve power conversion efficiencies. Its perfluorinated structure interacts favorably with polymer matrices, enhancing the electronic properties of the solar cell components and leading to higher energy conversion rates (Jeong et al., 2011).
Safety And Hazards
properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHYYDKFOQSWIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404548 |
Source
|
Record name | 3-chloro-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(trifluoromethyl)benzonitrile | |
CAS RN |
693245-52-2 |
Source
|
Record name | 3-chloro-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-5-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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